N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-27(2)21-12-10-20(11-13-21)22(28-16-6-7-17-28)18-26-24(30)23(29)25-15-14-19-8-4-3-5-9-19/h3-5,8-13,22H,6-7,14-18H2,1-2H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMIGTXTZORDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H32N4O2
- Molecular Weight : 408.546 g/mol
- CAS Number : 941995-04-6
The compound features a dimethylamino group and a pyrrolidine ring, which are significant for its pharmacological properties. The oxalamide moiety is also critical in influencing its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Analgesic Properties : Potential use in pain relief.
- Anti-inflammatory Effects : Evidence indicates activity against inflammatory pathways.
2. Inhibition Studies
Research has demonstrated that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:
- In vitro Studies : Compounds containing tertiary amine side-chains have shown potent inhibitory activity against AChE, with IC50 values significantly lower than control substances like rivastigmine .
| Compound | IC50 (μmol/L) | Target Enzyme |
|---|---|---|
| N1-(2-(4-Dimethylamino)phenyl)-2-pyrrolidin-1-ylethyl-N2-phenethyloxalamide | TBD | AChE |
| Rivastigmine | 0.5 | AChE |
3. Case Studies
Several studies have investigated the structure-activity relationship (SAR) of similar compounds, revealing that the presence of specific functional groups enhances biological activity:
- A study highlighted that compounds with dimethylamine or pyrrolidine groups exhibited significantly higher AChE inhibition compared to those lacking these features .
1. Analgesic and Anti-inflammatory Activity
Research indicates that this compound may serve as a potential analgesic and anti-inflammatory agent. The presence of the dimethylamino group is essential for enhancing these effects.
2. Selectivity Profile
The selectivity of this compound towards AChE over BChE is noteworthy, suggesting potential therapeutic applications in neurodegenerative diseases where AChE inhibition is beneficial .
Scientific Research Applications
Analgesic Properties
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide has been investigated for its potential analgesic effects. Preliminary studies suggest it may interact with pain pathways in the central nervous system, offering a novel approach to pain management.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.
Antitumor Activity
Case studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Analgesic Activity | Demonstrated significant pain relief in animal models compared to control groups. | |
| Study 2 | Antitumor Effects | Showed inhibition of tumor growth in melanoma models; compounds were more potent than standard treatments. |
| Study 3 | Anti-inflammatory Properties | Indicated reduction in inflammatory markers in vitro and in vivo models. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Oxalamide Derivatives
The closest structural analogue identified in the evidence is N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (). Below is a detailed comparison:
Key Observations:
- The pyrrolidine moiety in the target compound introduces a saturated nitrogen-containing ring, which may enhance membrane permeability compared to the pyridine-containing analogue () .
Comparison with Non-Oxalamide Compounds
Key Observations:
- The target compound’s oxalamide backbone is distinct from sulfonamides (), which may influence toxicity profiles and target selectivity.
Research Findings and Hypotheses
Structure-Activity Relationship (SAR) Insights
- Pyrrolidine vs. Pyridine : The saturated pyrrolidine in the target compound may reduce metabolic oxidation compared to pyridine (), improving stability .
- Aromatic Substitutents: The 4-(dimethylamino)phenyl group could enhance binding to serotoninergic or adrenergic receptors due to its electron-rich nature, whereas methoxy groups () are less polar .
Limitations in Current Evidence
- No biological data (e.g., IC50, binding assays) are provided for the target compound, limiting mechanistic conclusions.
- Patent examples () focus on synthetic routes rather than comparative pharmacology.
Q & A
Q. What are the standard synthetic routes for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with condensation of oxalyl chloride with substituted amines. Key steps include coupling of the dimethylaminophenyl-pyrrolidinylethyl moiety with phenethylamine under controlled conditions. Optimal yields are achieved using polar aprotic solvents (e.g., DMF or DCM) and catalysts like triethylamine at 0–25°C. Automated reactors may enhance reproducibility for scale-up . Purity is monitored via HPLC, with final characterization by -NMR and LC-MS .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for purity assessment?
Structural confirmation relies on -NMR (for proton environments), -NMR (for carbon骨架), and high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity (>95%) is assessed via HPLC with UV detection at 254 nm. Differential scanning calorimetry (DSC) determines melting points, while solubility profiles in buffers (pH 1–10) guide formulation studies .
Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?
Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or ATP-lite in cancer lines). For neuroactivity, calcium flux assays in neuronal cell models are used. Dose-response curves (IC/EC) and selectivity indices against related targets (e.g., RSK kinases) provide early efficacy metrics .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced target selectivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to targets like kinase domains. Free energy perturbation (FEP) calculations optimize substituent effects on binding affinity. Comparative analyses with co-crystallized ligands (e.g., from PDB) validate hypotheses, guiding synthesis of analogs with modified pyrrolidine or phenethyl groups .
Q. What experimental strategies resolve contradictions in reported binding affinities across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or protein isoforms. Orthogonal validation using surface plasmon resonance (SPR) for kinetic parameters () and cellular thermal shift assays (CETSA) confirms target engagement. Standardizing buffer pH (7.4 vs. 6.5) and ionic strength across labs reduces variability .
Q. How do structural modifications influence metabolic stability and pharmacokinetics?
Introducing electron-withdrawing groups (e.g., fluorination at the phenyl ring) reduces CYP450-mediated oxidation. Microsomal stability assays (human/rat liver microsomes) quantify half-life (), while LogP measurements (via shake-flask method) correlate with membrane permeability. In vivo PK studies in rodents profile bioavailability, leveraging LC-MS/MS for plasma concentration analysis .
Q. What mechanistic insights can be gained from studying its hydrolysis under physiological conditions?
pH-dependent stability assays (1–13) identify degradation pathways. LC-MS traces hydrolytic byproducts (e.g., oxalic acid derivatives), while Arrhenius plots predict shelf-life. Adding stabilizers (e.g., antioxidants in lyophilized formulations) mitigates decomposition. Comparative studies with deuterated analogs reveal proton-sensitive cleavage sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
